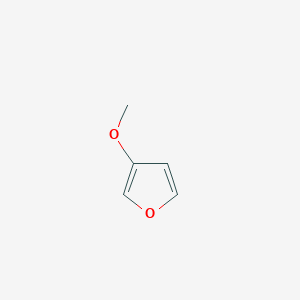

3-メトキシフラン

概要

説明

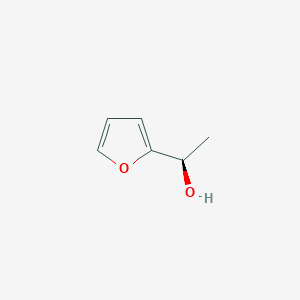

3-Methoxyfuran is an organic compound with the molecular formula C5H6O2. It is a derivative of furan, where a methoxy group is attached to the third carbon of the furan ring. This compound is known for its electron-rich nature, making it a valuable intermediate in organic synthesis and various chemical reactions .

科学的研究の応用

3-Methoxyfuran has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials for electronic applications

作用機序

Target of Action

It’s structurally similar compound, methoxyflurane, is known to interact with gap junction channels and calcium-dependent atpase in the sarcoplasmic reticulum . It’s important to note that the targets can vary depending on the specific structure of the compound and the biological context in which it is used.

Mode of Action

It also activates calcium-dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane .

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biochemical pathways, including those related to the synthesis of bio-based materials .

Pharmacokinetics

Methoxyflurane, a structurally similar compound, is known to have a rapid onset of action .

Result of Action

Methoxyflurane, a related compound, is known to induce muscle relaxation and reduce pain sensitivity by altering tissue excitability .

準備方法

Synthetic Routes and Reaction Conditions: 3-Methoxyfuran can be synthesized through several methods. One efficient method involves the treatment of acetal-containing propargylic alcohols with a gold catalyst in an alcohol solvent at room temperature. This method allows for the straightforward variation of substituents on both the furan ring and the alkoxy group .

Industrial Production Methods: Industrial production of 3-Methoxyfuran typically involves the use of biomass-derived furfural and 5-hydroxy-methylfurfural as starting materials. These compounds undergo various chemical transformations to yield 3-Methoxyfuran .

化学反応の分析

Types of Reactions: 3-Methoxyfuran undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can participate in substitution reactions where the methoxy group or other substituents are replaced by different functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

類似化合物との比較

2-Methoxyfuran: Another methoxy-substituted furan with similar reactivity but different substitution patterns.

Furan: The parent compound without any substituents.

5-Hydroxy-methylfurfural: A biomass-derived compound used as a starting material for the synthesis of various furan derivatives

Uniqueness: 3-Methoxyfuran is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. Its electron-rich nature makes it particularly valuable in organic synthesis and various chemical transformations .

特性

IUPAC Name |

3-methoxyfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMAQHURVWNQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507680 | |

| Record name | 3-Methoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3420-57-3 | |

| Record name | 3-Methoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

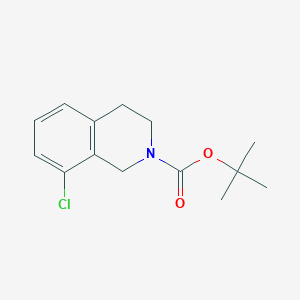

Feasible Synthetic Routes

Q1: What are the cytotoxic effects of 3-Methoxyfuran compared to other compounds found in Narthecium ossifragum?

A1: While previous studies suggested 3-Methoxyfuran as the primary nephrotoxin in Narthecium ossifragum [], recent research indicates that it might not be directly involved in nephrotoxicity at the cellular level. In fact, 3-Methoxyfuran showed no cytotoxicity against renal tubular cells (LLC-PK1) at concentrations up to 880 µg/mL (7.7 M) []. Conversely, steroidal saponins, particularly di- and trisaccharides of sarsasapogenin, were identified as major cytotoxic components in Narthecium ossifragum extracts []. These findings suggest a more significant role of saponins in the plant's nephrotoxicity and warrant further investigation.

Q2: How do the chemical structures of 3-Methoxyfuran and related compounds influence their reactivity?

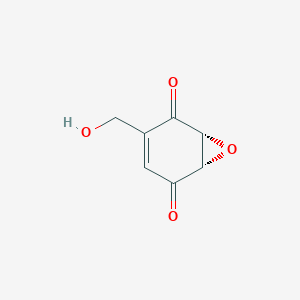

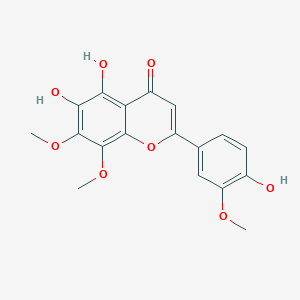

A2: The presence of the methoxy group significantly influences the reactivity and stability of 3-Methoxyfuran and its derivatives. For instance, the methoxy group in 3-Methoxyfuran weakens the adjacent methyl C-H bond, resulting in a bond dissociation energy of 98 kcal/mol, considerably lower than the C-H bonds within the furan ring (approximately 120 kcal/mol) []. This difference in bond strengths makes the methoxy-methyl site a favorable target for hydrogen abstraction and a key factor in the initial decomposition pathways during combustion []. The strategic placement of a methoxy group on dehydrobenzenes also plays a crucial role in controlling the regioselectivity of cycloaddition reactions with 3-Methoxyfuran []. This regioselectivity allows for the controlled synthesis of specific 1,4-dihydro-2-methoxy-1,4-epoxynaphthalene adducts, which can be further manipulated to access various valuable compounds, including 3,4-dihydro-1,4-epoxynaphthalen-2(1H)-ones [].

Q3: Can 3-Methoxyfuran be used in the synthesis of natural products?

A3: Yes, 3-Methoxyfuran can be employed as a building block in organic synthesis, including the preparation of natural product analogs. For example, Diels-Alder cycloadditions of 3-Methoxyfuran with mono-activated dienophiles have been successfully utilized to synthesize potential intermediates for the synthesis of (±)-avenaciolide and (±)-isoavenaciolide []. This approach highlights the versatility of 3-Methoxyfuran as a synthetic precursor in accessing complex molecular architectures found in natural products.

Q4: How can computational chemistry be used to study 3-Methoxyfuran?

A4: Computational chemistry techniques are valuable tools in understanding the thermochemical properties of 3-Methoxyfuran and its derivatives. Researchers have used various levels of theory, including B3LYP, CBS-QB3, and G3MP2B3, to calculate standard enthalpies of formation, entropies, and heat capacities of 3-Methoxyfuran and its radical counterparts []. These calculated thermodynamic parameters are essential in predicting the stability, reaction pathways, and kinetic behavior of 3-Methoxyfuran, particularly in the context of biofuel applications [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)